

solubility and stability of 2-Methylthiazol-4-amine hydrochloride

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Compound of Interest

Compound Name: 2-Methylthiazol-4-amine hydrochloride

Cat. No.: B2541209

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An In-depth Technical Guide to the Solubility and Stability of **2-Methylthiazol-4-amine Hydrochloride**

Introduction

2-Methylthiazol-4-amine hydrochloride is a heterocyclic amine salt belonging to the thiazole family. Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer and anti-inflammatory agents.^[1] As a key building block, understanding the fundamental physicochemical properties of **2-Methylthiazol-4-amine hydrochloride** is paramount for researchers in drug discovery, process chemistry, and formulation science. Its solubility dictates the choice of solvent systems for synthesis and purification, while its stability profile is critical for ensuring the integrity, shelf-life, and safety of active pharmaceutical ingredients (APIs) and their formulations.

This guide provides a comprehensive technical overview of the solubility and stability of **2-Methylthiazol-4-amine hydrochloride**. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore methodologies for robust solubility assessment and delve into a systematic approach for evaluating the compound's intrinsic stability through forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).^[2]

Physicochemical Characterization

A foundational understanding of a compound's properties is the first step in any development workflow. **2-Methylthiazol-4-amine hydrochloride** is the salt form of the free base 2-Methylthiazol-4-amine. The hydrochloride salt is typically chosen to enhance aqueous solubility and improve handling characteristics compared to the free base.^[3]

Property	Value	Source
IUPAC Name	4-methyl-1,3-thiazol-2-amine;hydrochloride	[4]
CAS Number	1802489-61-7	[5]
Molecular Formula	C ₄ H ₇ ClN ₂ S	[4]
Molecular Weight	150.63 g/mol	[4]
Appearance	Expected to be a solid	[6]
Storage	Inert atmosphere, Room Temperature	[5]

Solubility Profile Assessment

Solubility is a critical attribute that influences bioavailability, manufacturability, and formulation design. As a hydrochloride salt, **2-Methylthiazol-4-amine hydrochloride** is anticipated to have appreciable solubility in polar protic solvents, particularly water. However, precise quantitative data is essential for downstream applications. The following sections describe a robust protocol for determining this profile.

Causality in Solvent Selection

The choice of solvents for solubility testing should be systematic, covering a range of polarities and functionalities relevant to pharmaceutical processing.

- Water/Buffered Solutions (pH 2, 7, 9): Essential for predicting behavior in physiological and formulation environments.
- Alcohols (Methanol, Ethanol): Common solvents for synthesis, purification, and formulation.

- Aprotic Solvents (Acetonitrile, Acetone): Frequently used in analytical and chromatographic processes.
- Non-polar Solvents (Toluene, Hexane): Used to establish the compound's lipophilic character.

Experimental Protocol: Shake-Flask Method for Quantitative Solubility

The isothermal shake-flask method is the gold-standard for solubility determination due to its simplicity and reliability.

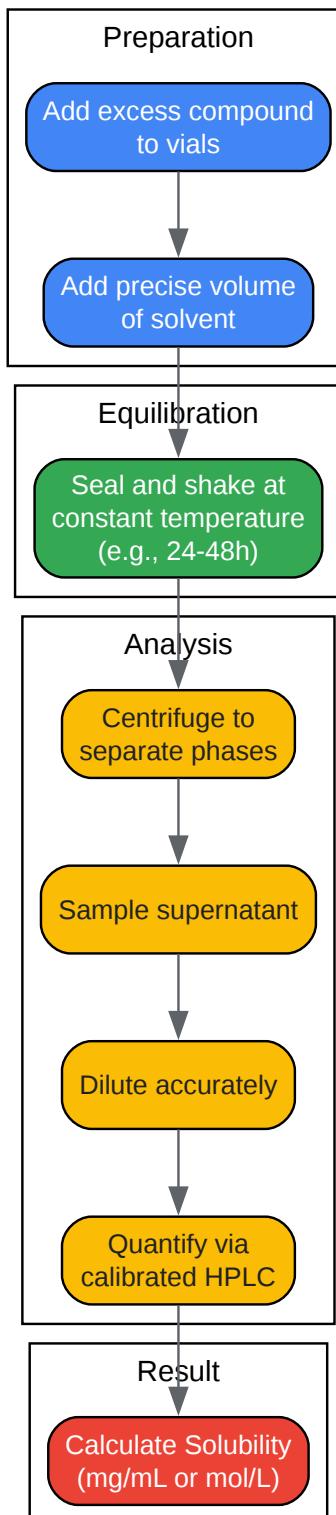
Step-by-Step Methodology:

- Preparation: Add an excess amount of **2-Methylthiazol-4-amine hydrochloride** to a series of vials, ensuring a visible amount of undissolved solid remains.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.
- Equilibration: Seal the vials and place them in an isothermal shaker bath (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system reaches equilibrium when the concentration of the dissolved solute remains constant over time.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 10-15 minutes to ensure complete separation of the solid and liquid phases. [\[7\]](#)
- Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform an accurate, gravimetric dilution with a suitable mobile phase to bring the concentration into the linear range of a pre-validated analytical method (e.g., HPLC-UV).
- Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of the dissolved compound.

- Calculation: Calculate the solubility using the measured concentration and the dilution factor, expressed in mg/mL or mol/L.

Senior Application Scientist's Note: It is critical to confirm that the solid material remaining after equilibration is of the same physical form (e.g., polymorph) as the starting material. This can be verified using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). A change in form during the experiment indicates a solvent-mediated transformation, and the measured solubility would correspond to the more stable form under those conditions.

Diagram 1: Shake-Flask Solubility Determination Workflow

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Caption: A streamlined workflow for determining quantitative solubility.

Stability Profile and Degradation Pathway Analysis

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify the likely degradation products and pathways of a drug substance.^{[2][8]} This data is fundamental for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

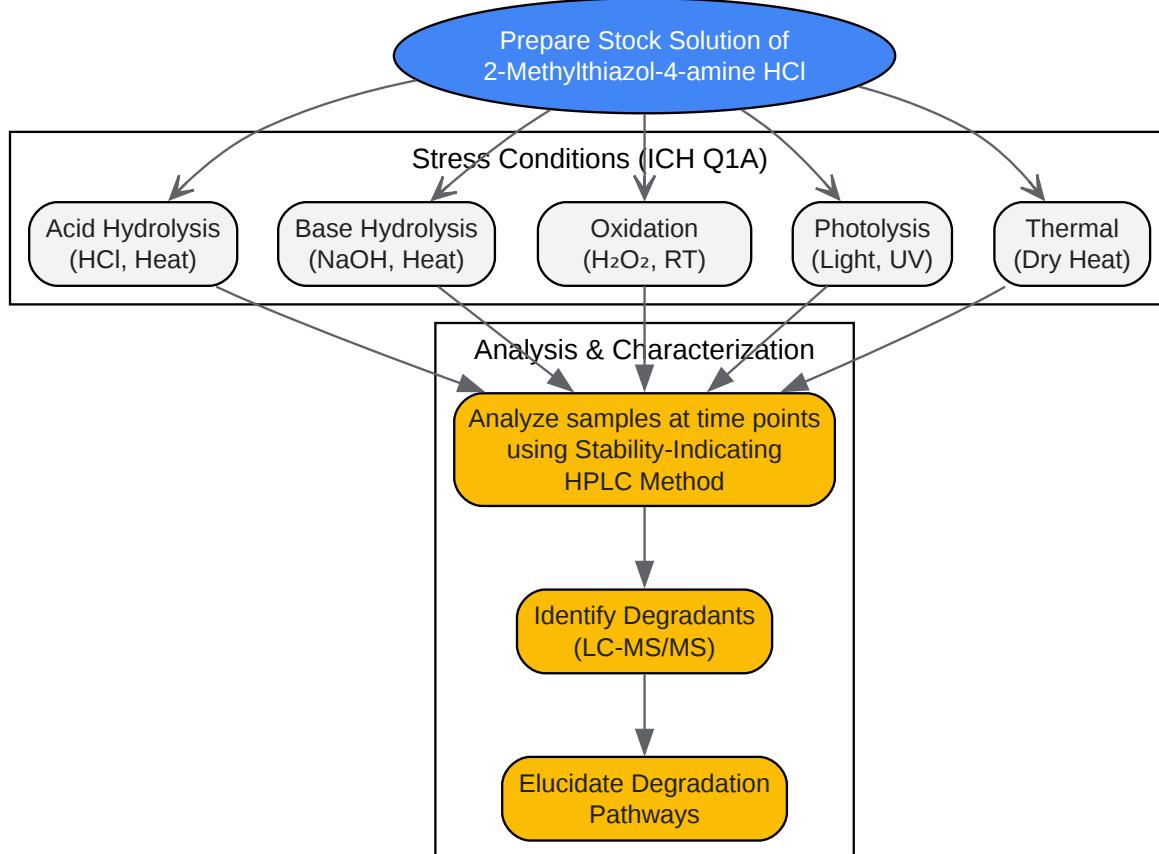
Experimental Design: Forced Degradation Protocol

The protocol involves subjecting the compound to stress conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally considered optimal to generate sufficient levels of primary degradants without overly complex secondary reactions.^[9]

Stress Condition	Reagents & Conditions	Rationale & Causality
Acid Hydrolysis	0.1 M to 1 M HCl, 60°C, up to 7 days	Simulates acidic environments; the thiazole ring or exocyclic amine may be susceptible to acid-catalyzed hydrolysis.[10] [11]
Base Hydrolysis	0.1 M to 1 M NaOH, Room Temp or 60°C, up to 7 days	Simulates alkaline environments; hydrolysis is often faster under basic conditions.[10][12]
Neutral Hydrolysis	Purified Water, 60°C, up to 7 days	Serves as a control and assesses susceptibility to hydrolysis in the absence of acid/base catalysis.
Oxidation	3% Hydrogen Peroxide (H ₂ O ₂), Room Temp, up to 7 days	Tests for susceptibility to oxidative stress. The sulfur atom in the thiazole ring is a potential site for oxidation.[9] [13]
Photostability	ICH-compliant chamber, ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m ² (UV)	Assesses degradation upon exposure to light, which can catalyze photo-oxidative or other radical-based reactions. [2]
Thermal (Dry Heat)	80°C in a calibrated oven, up to 7 days	Evaluates the solid-state thermal stability of the compound.

Senior Application Scientist's Note: For each stress condition, a control sample (placebo/blank) and a sample of the compound in the stress medium at time zero should be prepared. This helps to distinguish drug-related degradants from artifacts generated by the stress conditions themselves.

Diagram 2: Forced Degradation Experimental Workflow

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Caption: A systematic approach for conducting forced degradation studies.

Hypothetical Degradation Pathways

Based on the structure of 2-Methylthiazol-4-amine, several degradation pathways can be postulated under stress conditions. The primary sites of instability are likely the exocyclic amino group and the thiazole ring itself.

- Hydrolysis: Under harsh acidic or basic conditions, the C-N bond of the amine could potentially hydrolyze to form a 2-hydroxy-4-methylthiazole derivative.

- Oxidation: The sulfur atom is susceptible to oxidation by agents like H_2O_2 , potentially forming an S-oxide or S,S-dioxide.
- Ring Cleavage: Under extreme conditions (high heat, strong acid/base), the thiazole ring itself could undergo cleavage, leading to a complex mixture of smaller, more polar degradants.

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